molecular formula C26H18N4 B1591010 1,2,4,5-Tetra(pyridin-4-yl)benzene CAS No. 170165-81-8

1,2,4,5-Tetra(pyridin-4-yl)benzene

Cat. No. B1591010
CAS RN: 170165-81-8
M. Wt: 386.4 g/mol
InChI Key: ZNALFCQVQALKNH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetra(pyridin-4-yl)benzene, commonly referred to as TPB, is a polyaromatic hydrocarbon (PAH) that has been widely studied for its potential applications in organic synthesis and medicinal chemistry. It is composed of two aromatic rings linked together by a pyridine bridge. TPB is a stable compound with a low melting point and a relatively low boiling point, making it an ideal candidate for organic synthesis. TPB has been studied for its potential applications in scientific research, including its use as a catalyst, reactant, and as a potential therapeutic agent.

Scientific Research Applications

Supramolecular Assembly and Crystal Structure

1,2,4,5-Tetra(pyridin-4-yl)benzene (1,2,4,5-T(4-PY)B) has been studied for its role in the formation of co-crystals with iodofluorobenzenes. These co-crystals exhibit polymeric structures with one-dimensional (1D) double-zigzag chains, highlighting the potential of 1,2,4,5-T(4-PY)B in supramolecular assembly and crystallography (B. Ji et al., 2015).

Electropolymerization

The compound has been involved in electropolymerization studies. It demonstrates unique properties in the electropolymerization process, particularly in the presence of easily oxidized electrolytes, leading to the formation of highly electroactive polymers (F. Larmat et al., 1996).

Coordination Polymers

Research on coordination polymers based on isomeric tetrapyridyl benzene ligands, including 1,2,4,5-T(4-PY)B, has led to the development of new two-dimensional and three-dimensional structures. This exploration is critical in understanding the design and function of coordination polymers (Wei-Wei Wu et al., 2022).

Optical Properties

The synthesis and study of 1,2,4,5-tetrakis(4-pyridylvinyl)benzene (TKPVB) and its derivatives have revealed significant insights into its single-photon and two-photon absorption and fluorescence properties, which are crucial for potential applications in photonics and optoelectronics (Lei Wang et al., 2004).

Molecular Complex Formation

This compound is also key in the formation of molecular complexes through hydrogen bonding and π–π interactions. These interactions are fundamental in constructing supramolecular structures (Chia-Jung Hsu et al., 2006).

Biochemical Analysis

Biochemical Properties

1,2,4,5-Tetra(pyridin-4-yl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. The compound interacts with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can bind to proteins, altering their conformation and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, inhibiting or activating their catalytic activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity, organ damage, and altered physiological functions. It is important to determine the optimal dosage range to minimize adverse effects while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative metabolism, leading to changes in the production of reactive oxygen species and other metabolites. Additionally, this compound can modulate the activity of enzymes involved in lipid and carbohydrate metabolism, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, influencing its bioavailability and distribution within the body. The localization and accumulation of this compound in specific tissues can affect its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential .

properties

IUPAC Name

4-(2,4,5-tripyridin-4-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4/c1-9-27-10-2-19(1)23-17-25(21-5-13-29-14-6-21)26(22-7-15-30-16-8-22)18-24(23)20-3-11-28-12-4-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNALFCQVQALKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(C=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570683
Record name 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170165-81-8
Record name 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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